molecular formula C17H16N4O3S B2698894 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1421523-38-7

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2698894
CAS RN: 1421523-38-7
M. Wt: 356.4
InChI Key: DCWLWXFFTZVMJI-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Physicochemical Characterization

Research on related compounds has shown significant advances in synthesis techniques and physicochemical characterization, with a focus on the development of compounds with potential therapeutic applications. For instance, the synthesis of derivatives with a focus on their sedative action, anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and antimicrobial action has been reported (Zablotskaya et al., 2013).

Antimicrobial and Insecticidal Activity

Studies have demonstrated the eco-friendly insecticidal activity of nitrogen heterocycles encompassing a quinoline scaffold, showcasing potent effects against certain pests (Ghareeb et al., 2021). This research highlights the potential for developing environmentally friendly pesticides based on quinoline derivatives.

Antitumor and Antioxidant Activity

Research has also delved into the synthesis of compounds for exploring antioxidant and antitumor activities, revealing significant potential in combating cancer and oxidative stress (Ismail & Elsayed, 2018).

Analgesic Activity

The exploration of analgesic properties in derivatives bearing a quinazoline moiety indicates promising avenues for pain management (Saad et al., 2011).

Antimicrobial Evaluation

Further studies have synthesized and evaluated the antimicrobial efficacy of various heterocyclic compounds derived from novel quinolinyl chalcone, underscoring the potential for these compounds in addressing bacterial and fungal infections (Hassan & Farouk, 2017).

properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c22-15(20-17-19-13-6-8-24-9-14(13)25-17)5-7-21-10-18-12-4-2-1-3-11(12)16(21)23/h1-4,10H,5-9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWLWXFFTZVMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

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